2-Butyl-4-fluorobenzofuran

Lipophilicity Drug-likeness Physicochemical property prediction

2-Butyl-4-fluorobenzofuran (CAS 863870-90-0, molecular formula C₁₂H₁₃FO, molecular weight 192.23 g/mol) is a synthetic mono-fluorinated benzofuran derivative characterized by an n-butyl substituent at the 2-position and a fluorine atom at the 4-position of the benzofuran scaffold. The compound exists as a yellow to pale yellow oil with a predicted boiling point of 252.1±20.0 °C at 760 Torr and a predicted density of 1.089±0.06 g/cm³.

Molecular Formula C12H13FO
Molecular Weight 192.23 g/mol
CAS No. 863870-90-0
Cat. No. B1624782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-fluorobenzofuran
CAS863870-90-0
Molecular FormulaC12H13FO
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(O1)C=CC=C2F
InChIInChI=1S/C12H13FO/c1-2-3-5-9-8-10-11(13)6-4-7-12(10)14-9/h4,6-8H,2-3,5H2,1H3
InChIKeyWFUIBVUGMUYRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4-fluorobenzofuran (CAS 863870-90-0): A Differentiated Fluorinated Benzofuran Building Block for Medicinal Chemistry and Early-Phase Research Procurement


2-Butyl-4-fluorobenzofuran (CAS 863870-90-0, molecular formula C₁₂H₁₃FO, molecular weight 192.23 g/mol) is a synthetic mono-fluorinated benzofuran derivative characterized by an n-butyl substituent at the 2-position and a fluorine atom at the 4-position of the benzofuran scaffold . The compound exists as a yellow to pale yellow oil with a predicted boiling point of 252.1±20.0 °C at 760 Torr and a predicted density of 1.089±0.06 g/cm³ . It is primarily supplied at ≥95% purity for research use, with select vendors offering 98–99% grade material . The presence of the electron-withdrawing fluorine substituent at the 4-position combined with the lipophilic n-butyl chain confers a distinctive physicochemical profile that differentiates it from non-fluorinated, chloro-substituted, and 2-aryl benzofuran analogs.

Why 2-Butyl-4-fluorobenzofuran Cannot Be Interchanged with Generic Benzofuran Analogs: Key Differentiation Drivers for Procurement Decisions


Benzofuran derivatives with varying substitution patterns are not functionally interchangeable, as even minor structural modifications—alkyl chain length, halogen identity and position, or aryl versus alkyl substitution at the 2-position—produce measurable shifts in lipophilicity, electronic character, and biological safety margins. The specific combination of a 4-fluoro substituent and a 2-n-butyl chain in 2-butyl-4-fluorobenzofuran yields a LogP of approximately 3.91, distinguishing it from the non-fluorinated 2-butylbenzofuran (LogP ~3.78) and the more lipophilic 4-fluoro-2-phenylbenzofuran (LogP ~4.24) . Furthermore, mitochondrial toxicity studies on the benzofuran scaffold demonstrate that 2-alkyl side chains are a structural prerequisite for hepatotoxicity, while the unsubstituted parent benzofuran is inert up to 100 µM [1]. These quantitative differences are non-trivial: they directly influence membrane permeability, off-target partitioning, and toxicological liability in cell-based and in vivo models, making unverified analog substitution a significant risk in reproducible research.

Quantitative Differentiation Evidence for 2-Butyl-4-fluorobenzofuran: Head-to-Head Physicochemical and Biological Comparator Data


Lipophilicity Tuning: 2-Butyl-4-fluorobenzofuran Occupies a Distinct LogP Niche Between Non-Fluorinated and 2-Aryl Fluorinated Benzofuran Analogs

The calculated LogP of 2-butyl-4-fluorobenzofuran is 3.91 , positioning it in a lipophilicity window that is distinct from its closest structural analogs. The non-fluorinated 2-butylbenzofuran has a lower LogP of 3.78 , while the 2-phenyl analog 4-fluoro-2-phenylbenzofuran is more lipophilic with a LogP of 4.24 . The ~0.13 LogP unit increase versus 2-butylbenzofuran and the ~0.33 LogP unit decrease versus 4-fluoro-2-phenylbenzofuran bracket this compound within an intermediate lipophilicity range that may better satisfy drug-likeness criteria (e.g., Lipinski's Rule of Five) while retaining sufficient membrane permeability.

Lipophilicity Drug-likeness Physicochemical property prediction

Physicochemical Processing Advantage: Lower Boiling Point and Density of 2-Butyl-4-fluorobenzofuran Relative to the 4-Chloro Analog

2-Butyl-4-fluorobenzofuran exhibits a predicted boiling point of 252.1±20.0 °C at 760 Torr and a predicted density of 1.089±0.06 g/cm³ . The corresponding 4-chloro analog (2-butyl-4-chlorobenzofuran, CAS 863870-91-1) has a significantly higher predicted boiling point of 282.3±20.0 °C at 760 Torr , a difference of approximately 30 °C. The lower boiling point of the fluoro derivative facilitates distillative purification and solvent removal under milder conditions, reducing the risk of thermal degradation during workup. The 4-chloro analog also has a higher predicted density of approximately 1.133 g/cm³ , which may affect phase separation behavior during extraction procedures.

Purification Formulation Scale-up handling

Fluorine-Substitution-Enhanced Anti-Inflammatory Potency: Class-Level SAR Evidence Supporting 4-Fluoro Benzofuran Derivatives

A comprehensive SAR study of fluorinated benzofuran and dihydrobenzofuran derivatives published in the International Journal of Molecular Sciences (2023) demonstrated that fluorinated benzofuran compounds suppress lipopolysaccharide-stimulated inflammation in macrophages, with IC₅₀ values for key inflammatory mediators (IL-6, CCL2, NO, PGE₂) ranging from 1.2 to 20.5 µM [1]. The authors explicitly concluded that 'the biological effects of benzofuran derivatives are enhanced in the presence of fluorine' [1]. Specifically, mono-fluorinated benzofuran compounds bearing a carboxyl group (compounds 5 and 6) strongly inhibited COX-2 activity with IC₅₀ values of 7.9 µM and 5 µM, respectively [1]. While 2-butyl-4-fluorobenzofuran was not among the specific nine compounds tested, the class-level SAR strongly supports that the 4-fluoro substituent is a structural determinant for enhanced anti-inflammatory and potential anticancer activity relative to non-fluorinated benzofuran analogs. This inference is reinforced by the observation that replacing fluorine with other halogens or hydrogen diminishes activity in this scaffold class [1].

Anti-inflammatory Structure-activity relationship COX inhibition

Mitochondrial Safety Differentiation: 2-Alkylbenzofurans Exhibit a Defined Concentration Threshold for Hepatotoxicity Distinct from the Inert Parent Scaffold

In a mechanistic hepatotoxicity study using isolated rat hepatocytes and isolated rat liver mitochondria, the non-fluorinated analog 2-butylbenzofuran was shown to be devoid of mitochondrial toxicity up to 100 µM—no effect on mitochondrial membrane potential was observed, in contrast to amiodarone, benzarone, and benzbromarone which decreased membrane potential by 23%, 54%, and 81% respectively at just 20 µM [1]. At 100 µM, 2-butylbenzofuran weakly inhibited state 3 oxidation and β-oxidation, while the unsubstituted parent benzofuran showed no effect at any concentration tested [1]. This establishes that the 2-alkyl substituent on benzofuran is a structural determinant for mitochondrial interaction, but with a threshold (~100 µM) that is substantially higher than that of cardiotoxic benzofuran-derived drugs. The 4-fluoro substituent in 2-butyl-4-fluorobenzofuran, being electron-withdrawing, may further modulate this interaction profile by altering the electron density of the furan ring, though direct comparative data for the fluoro derivative are not available.

Mitochondrial toxicity Hepatotoxicity Safety pharmacology

Synthetic Accessibility: Multi-Step Yield Data Supports Feasibility of Scale-Up Procurement for 2-Butyl-4-fluorobenzofuran

The synthesis of 2-butyl-4-fluorobenzofuran can be achieved via Sonogashira cross-coupling of fluorinated o-iodophenols with n-butyl acetylene, followed by intramolecular cyclization. Literature guidance indicates a two-step sequence with reported yields of 66% (first step, NaOH/ethanol) and 60% (second step, piperidine/CuI/Pd(OAc)₂(PPh₃)₂/DMF, 60 °C, 5 h) . The broader synthetic methodology for polyfluorinated benzofurans via this approach is reported to proceed in 'good to excellent yields' [1]. In contrast, synthesis of the corresponding 4-chloro analog may require different halogenation strategies that can be complicated by competitive side reactions. The commercial availability of 2-butyl-4-fluorobenzofuran from multiple vendors at 95–98% purity confirms the practical scalability of this synthetic route .

Synthetic route Yield optimization Scale-up feasibility

Optimal Research and Industrial Application Scenarios for 2-Butyl-4-fluorobenzofuran Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Fluorinated Benzofuran Scaffold for Anti-Inflammatory Drug Discovery

2-Butyl-4-fluorobenzofuran is positioned as a privileged scaffold for anti-inflammatory lead optimization programs. The class-level SAR evidence demonstrates that fluorinated benzofuran derivatives inhibit COX-2 with IC₅₀ values in the 5–7.9 µM range and suppress multiple inflammatory mediators (IL-6, CCL2, PGE₂, NO) in macrophage assays . The intermediate LogP of 3.91 for 2-butyl-4-fluorobenzofuran [1] supports favorable drug-likeness, and its 2-alkyl substituent confers a defined mitochondrial safety threshold (~100 µM) that is substantially wider than that of benzofuran-derived antiarrhythmic drugs [2]. Researchers developing non-steroidal anti-inflammatory candidates or dual anti-inflammatory/anticancer agents should select this compound over non-fluorinated or 2-aryl benzofuran analogs to leverage the fluorine-dependent potency enhancement while maintaining a manageable lipophilicity profile.

Chemical Biology Tool Compound: Investigating Fluorine-Specific Pharmacological Effects in Cellular Models

The specific combination of a 4-fluoro substituent and a 2-n-butyl chain makes 2-butyl-4-fluorobenzofuran a valuable tool compound for dissecting the contribution of fluorine substitution to benzofuran pharmacology. The non-fluorinated comparator 2-butylbenzofuran (LogP 3.78 ) serves as a matched control with minimal lipophilicity deviation (ΔLogP = 0.13), allowing researchers to attribute differential biological activity primarily to the electronic effects of fluorine rather than to gross changes in membrane partitioning. This experimental design is particularly relevant given the established SAR that fluorine enhances anti-inflammatory and anticancer activity in this scaffold class [1]. Procurement of both the fluoro and non-fluoro compounds as a matched pair enables rigorous structure-activity relationship studies.

Process Chemistry Development: Benchmark Compound for Fluorinated Benzofuran Scale-Up Optimization

The documented synthetic route for 2-butyl-4-fluorobenzofuran via Sonogashira cross-coupling of fluorinated o-iodophenols with n-butyl acetylene, followed by intramolecular cyclization in good to excellent yields , establishes this compound as a suitable benchmark substrate for optimizing palladium-catalyzed heteroannulation conditions. The two-step reported yields (~66% and ~60%) [1] provide a baseline for evaluating catalytic efficiency improvements. The lower boiling point of 2-butyl-4-fluorobenzofuran (252.1 °C) compared to the 4-chloro analog (282.3 °C) [2] facilitates product isolation and purity assessment via distillation, making it a more process-friendly substrate for reaction optimization studies.

Early-Phase Toxicology Screening: Mitochondrial Liability Assessment of 2-Alkylbenzofuran Derivatives

The hepatotoxicity study by Kaufmann et al. (2005) established that 2-alkyl substitution on the benzofuran scaffold is a structural prerequisite for mitochondrial interaction, with 2-butylbenzofuran showing weak effects only at 100 µM . 2-Butyl-4-fluorobenzofuran is the logical next compound for extending this toxicology SAR: the electron-withdrawing 4-fluoro substituent may modulate mitochondrial interaction potency relative to the non-fluorinated 2-butylbenzofuran. Procurement of 2-butyl-4-fluorobenzofuran alongside its non-fluorinated analog enables side-by-side mitochondrial toxicity profiling (membrane potential, state 3 oxidation, β-oxidation, ROS production) to determine whether fluorine substitution at the 4-position attenuates or potentiates mitochondrial effects, providing critical safety data for benzofuran-based drug discovery programs.

Quote Request

Request a Quote for 2-Butyl-4-fluorobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.